Lisavanbulin

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of lisavanbulin involves multiple steps, starting from avanbulin. The synthetic route typically includes the formation of avanbulin through a series of chemical reactions, followed by its conversion to this compound. The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed in detail .

Analyse Chemischer Reaktionen

Lisavanbulin undergoes various chemical reactions, primarily focusing on its interaction with microtubules. It binds to the colchicine site of tubulin, leading to microtubule destabilization . This interaction is crucial for its antitumoral activity. The compound does not undergo significant oxidation or reduction reactions under physiological conditions. The major product formed from its interaction with tubulin is a destabilized microtubule network, leading to cell cycle arrest and apoptosis .

Wissenschaftliche Forschungsanwendungen

Lisavanbulin has been extensively studied for its potential in treating various cancers, including glioblastoma and ovarian cancer . Its ability to destabilize microtubules makes it a valuable tool in cancer research, particularly in understanding the mechanisms of cell division and tumor growth . Additionally, this compound has shown potential in treating lymphomas, where it induces rapid apoptosis in cancer cells . Its unique mechanism of action also makes it a candidate for combination therapies with radiation and other chemotherapeutic agents .

Wirkmechanismus

Lisavanbulin exerts its effects by binding to the colchicine site of tubulin, a key protein in the formation of microtubules . This binding disrupts the polymerization of tubulin, leading to the destabilization of microtubules. The resulting disruption of the microtubule network interferes with cell division, causing cell cycle arrest at the metaphase stage and ultimately leading to apoptosis . Additionally, this compound affects the tumor microenvironment by reducing tumor microvasculature .

Vergleich Mit ähnlichen Verbindungen

Lisavanbulin is unique among microtubule-targeting agents due to its specific binding to the colchicine site of tubulin . Similar compounds include:

Vinca alkaloids: These are microtubule-destabilizing agents that bind to a different site on tubulin.

Taxanes: These are microtubule-stabilizing agents that promote tubulin polymerization.

Epothilones: These also stabilize microtubules but have a different binding site compared to taxanes.

This compound’s unique binding site and mechanism of action make it a promising candidate for treating tumors resistant to other microtubule-targeting agents .

Biologische Aktivität

Lisavanbulin, also known as BAL101553, is a novel microtubule-destabilizing agent that has garnered attention for its potential therapeutic applications, particularly in the treatment of glioblastoma and other solid tumors. This article delves into the biological activity of this compound, summarizing key findings from preclinical and clinical studies, highlighting its mechanisms of action, efficacy, safety profiles, and potential biomarkers for treatment response.

This compound functions as a prodrug of avanbulin (BAL27862), which binds to the colchicine site of tubulin. This binding disrupts microtubule assembly, leading to the activation of the spindle assembly checkpoint—a critical process for cell division. The disruption of microtubule dynamics results in apoptosis (programmed cell death) in tumor cells, making this compound an effective candidate against various cancer types.

Preclinical Studies

Efficacy Against Glioblastoma:

this compound has demonstrated significant activity in preclinical models of glioblastoma. In patient-derived xenograft (PDX) models, it exhibited potent antitumor effects, particularly in treatment-resistant cases. The active compound efficiently penetrates the blood-brain barrier, enhancing its therapeutic potential for brain tumors .

Activity in Other Cancer Models:

In addition to glioblastoma, this compound has shown efficacy in various other cancer types. For instance, it displayed potent anti-lymphoma activity in vitro, inducing rapid apoptosis with median IC50 values around 10 nM in diffuse large B-cell lymphoma (DLBCL) models .

Phase 1 and 2 Trials

A multi-center Phase 1/2 clinical trial evaluated the safety and antitumor activity of this compound administered as a continuous intravenous infusion over 48 hours. The recommended Phase 2 dose (RP2D) was established at 70 mg/m². The study included patients with recurrent glioblastoma and platinum-resistant ovarian cancer:

- Safety Profile: this compound was well tolerated overall. Adverse events were mostly mild to moderate, with serious adverse events reported but not directly related to the drug .

- Efficacy Results:

Efficacy Data Summary

| Study Type | Patient Cohort | Response Rate | Notable Findings |

|---|---|---|---|

| Phase 1/2 Trial | Recurrent Glioblastoma | Partial response in 1 patient | >90% reduction in tumor area |

| Platinum-resistant Ovarian Cancer | Stable disease in 3 patients | Lesion size reductions after two cycles | |

| Preclinical Models | PDX Glioblastoma Models | Significant antitumor activity | Effective against treatment-resistant tumors |

| DLBCL Models | Median IC50 ~10 nM | Rapid apoptosis induction |

Biomarkers for Response Prediction

Recent studies have identified EB1 (End Binding Protein 1) as a potential predictive biomarker for this compound response. Patients with EB1-positive tumors may benefit more significantly from treatment, highlighting the importance of biomarker-driven approaches in oncology .

Eigenschaften

IUPAC Name |

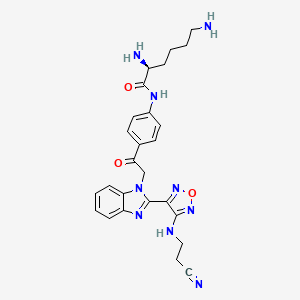

(2S)-2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N9O3/c27-13-4-3-6-19(29)26(37)31-18-11-9-17(10-12-18)22(36)16-35-21-8-2-1-7-20(21)32-25(35)23-24(34-38-33-23)30-15-5-14-28/h1-2,7-12,19H,3-6,13,15-16,27,29H2,(H,30,34)(H,31,37)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPZLALJRAHABJ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)C(CCCCN)N)C4=NON=C4NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)[C@H](CCCCN)N)C4=NON=C4NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263384-43-5 | |

| Record name | Lisavanbulin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263384435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisavanbulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LISAVANBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PT0QP06X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.